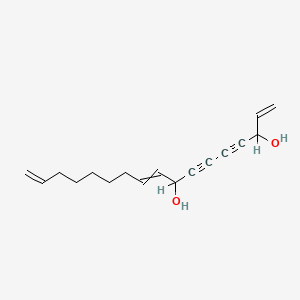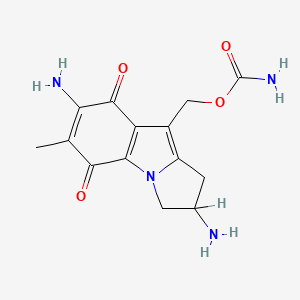
2-Amino-3,5-dihydro-4H-imidazol-4-one
Vue d'ensemble
Description
2-Amino-1,5-dihydro-4H-imidazol-4-one, also known as 4H-imidazol-4-one, is an important organic compound in the field of organic chemistry. It is a heterocyclic compound containing both nitrogen and oxygen atoms in its structure. 4H-imidazol-4-one can be used for a variety of purposes, including as a starting material for the synthesis of a wide variety of organic compounds and as a reagent for organic transformations. Furthermore, 4H-imidazol-4-one has recently been found to have a variety of biological activities and has been studied extensively in the field of medicinal chemistry.
Applications De Recherche Scientifique
Synthèse Totale de Produits Naturels
(4H)-Imidazol-4-ones, y compris la 2-Amino-3,5-dihydro-4H-imidazol-4-one, sont un échafaudage important pour une variété d'applications, y compris la synthèse totale de produits naturels {svg_1}. Ils ont été utilisés dans la synthèse d'une gamme de produits naturels contenant de l'imidazol-4-one {svg_2}.
Chimie Médicinale
Les imidazol-4-ones sont utilisées en chimie médicinale {svg_3}. On les trouve dans un large éventail de domaines, y compris le développement de nouveaux médicaments {svg_4}. Les dérivés du 1,3-diazole présentent différentes activités biologiques telles que des activités antibactériennes, antimycobactériennes, anti-inflammatoires, antitumorales, antidiabétiques, anti-allergiques, antipyrétiques, antivirales, antioxydantes, anti-amibiennes, antihelminthiques, antifongiques et ulcérogènes {svg_5}.
Chromophores de Protéines Fluorescentes
Les imidazol-4-ones sont utilisées dans la création de chromophores de protéines fluorescentes {svg_6}. Ce sont des composants de protéines fluorescentes qui absorbent la lumière visible et la réémettent, permettant aux protéines d'être utilisées comme marqueurs dans la recherche biologique {svg_7}.
Produits Agrochimiques
Les imidazol-4-ones sont utilisées dans le développement de produits agrochimiques {svg_8}. Ces produits chimiques sont utilisés en agriculture pour protéger les cultures contre les ravageurs et les maladies, et pour améliorer les rendements des cultures {svg_9}.
Produits Naturels
Les imidazol-4-ones se trouvent naturellement dans le corps {svg_10}. On les trouve sous forme de produits finaux de glycation avancée (AGE), de modifications post-traductionnelles de plusieurs acides aminés et de créatinine, un produit de déchet utilisé pour indiquer la santé des reins {svg_11}.
Synthèse des Teintures et des Pigments
La this compound peut être utilisée comme matière de synthèse pour les teintures et les pigments, offrant de bonnes performances de teinture {svg_12}.
Mécanisme D'action
Target of Action
2-Amino-3,5-dihydro-4H-imidazol-4-one, also known as Glycocyamidine, is an important scaffold for a variety of applications, including natural products, medicine, and agriculture . It is found naturally occurring in the body as advanced glycation end products (AGE), post-translational modifications of several amino acids, and creatinine, a waste product used to indicate kidney health .
Mode of Action
For example, it is involved in the post-translational modifications of several amino acids .
Biochemical Pathways
The compound is involved in a variety of biochemical pathways. It is found as advanced glycation end products (AGE), which are proteins or lipids that become glycated as a result of exposure to sugars . It is also involved in the post-translational modifications of several amino acids .
Pharmacokinetics
It is known that it is soluble in water, methanol, and ethanol , which suggests that it may be well-absorbed in the body. Its stability at room temperature also suggests that it may have good bioavailability .
Result of Action
It is known that it is involved in a variety of biochemical processes, including the post-translational modifications of several amino acids .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, it is known to be stable at room temperature but can decompose at high temperatures . Therefore, the environment in which it is stored and used can significantly impact its effectiveness.
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-Amino-1,5-dihydro-4H-imidazol-4-one plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the formation of advanced glycation end products (AGEs), which are post-translational modifications of proteins . These interactions are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Cellular Effects
The effects of 2-Amino-1,5-dihydro-4H-imidazol-4-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . These effects highlight the compound’s potential in therapeutic applications and its role in cellular homeostasis.
Molecular Mechanism
At the molecular level, 2-Amino-1,5-dihydro-4H-imidazol-4-one exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can induce changes in gene expression, further influencing cellular functions . Understanding these molecular interactions is crucial for developing targeted therapies and elucidating the compound’s role in biological systems.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-1,5-dihydro-4H-imidazol-4-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have significant biological effects . These temporal changes are essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of 2-Amino-1,5-dihydro-4H-imidazol-4-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxicity or adverse effects. For instance, studies have shown that high doses of the compound can cause cellular stress and damage . Understanding these dosage effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
2-Amino-1,5-dihydro-4H-imidazol-4-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound is a key intermediate in the synthesis of certain amino acids and derivatives
Transport and Distribution
The transport and distribution of 2-Amino-1,5-dihydro-4H-imidazol-4-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for developing targeted delivery systems and optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Amino-1,5-dihydro-4H-imidazol-4-one is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Understanding these localization mechanisms is essential for elucidating the compound’s role in cellular processes and developing targeted therapies.
Propriétés
IUPAC Name |
2-amino-1,4-dihydroimidazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c4-3-5-1-2(7)6-3/h1H2,(H3,4,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKJILJOXAHUFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198309 | |
| Record name | 2-Iminoimidazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503-86-6 | |
| Record name | 2-Amino-3,5-dihydro-4H-imidazol-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iminoimidazolidin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Iminoimidazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-1,5-dihydro-4H-imidazol-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.252 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of glycocyamidine?
A1: Glycocyamidine has a molecular formula of C3H5N3O and a molecular weight of 115.11 g/mol.
Q2: What are the key spectroscopic features of glycocyamidine?
A2: Glycocyamidine exhibits characteristic 13C NMR chemical shifts, particularly for the carbonyl carbon, which appears above 190 ppm in its neutral form and shifts upfield to the mid-to-lower 170s upon protonation. [, ] This significant shift provides valuable information about the protonation state of the glycocyamidine moiety.
Q3: How does protonation affect the 13C NMR spectrum of glycocyamidine?
A3: Protonation induces significant upfield shifts in the 13C NMR spectrum of glycocyamidine. The guanidine (N-C=N) carbon shifts upfield by approximately 12 ppm, while the carbonyl (C=O) carbon shows a more pronounced upfield shift of about 17 ppm. [, ]
Q4: Can you describe a novel synthesis of glycocyamidines?
A4: One method involves reacting aziridinones with thiourea. [, ] This reaction produces glycocyamidines specifically substituted at positions 1 and 5. These glycocyamidines can be further transformed into hydantoins.
Q5: How can glycocyamidines be synthesized under solvent-free conditions?
A5: Glycocyamidines can be efficiently synthesized under solvent-free conditions at room temperature by reacting benzil with either semicarbazide or biuret. [, ] This method leads to moderate to excellent yields of hydantoins, thiohydantoins, and glycocyamidines.
Q6: What is the role of oxalyl chloride in the synthesis of tricyclic glycocyamidine 8?
A7: Oxalyl chloride plays a crucial role in converting intermediate 7 to the tricyclic glycocyamidine 8. [] This transformation involves a net expulsion of methylmercaptan, leading to the formation of the desired tricyclic ring system.
Q7: What is the significance of the deoxygenation of C5 in compound 14a?
A8: Treating compound 14a with lithium amidotrihydroborate (LAB) selectively deoxygenates C5, leading to the formation of an intermediate with characteristics consistent with an alkylidene aminoimidazoline (compound 15). [, ] This transformation is crucial for further elaboration towards the axinellamine ring system.
Q8: Are there any notable stability issues with glycocyamidine derivatives?
A9: Some glycocyamidine derivatives, such as the novel compounds 2096A and 2096B isolated from Streptomyces sp. IM 2096, have shown instability at room temperature. [] These compounds, which are diastereomers and potentially interconvertible, partially decompose into 2-methyl-fervenulone (MSD-92) and glycocyamidine.
Q9: What is the biological significance of glycocyamidine-containing compounds?
A10: Glycocyamidine is a structural component of several marine sponge alkaloids, including hymenialdisine. [, ] These alkaloids exhibit potent inhibitory activity against various kinases, including cyclin-dependent kinases (CDKs), making them promising candidates for drug development targeting diseases like cancer, Alzheimer's disease, and diabetes.
Q10: Can you elaborate on the kinase inhibitory activity of hymenialdisine and its analogues?
A11: Hymenialdisine and its analogues, which feature a pyrrolo[2,3-c]azepin-8-one ring system with either a 2-aminoimidazole or a glycocyamidine appendage, act as potent competitive kinase inhibitors. [, ] They bind to the ATP-binding site of kinases, thereby inhibiting their activity.
Q11: How can glycocyamidine and related compounds be analyzed?
A12: Paper chromatography, coupled with either the Jaffe reagent (alkaline picrate) or the Voges-Proskauer reaction (alkaline diacetyl), provides a reliable method for identifying and quantifying creatine, creatinine, glycocyamidine, and glycocyamine. [] This technique allows for the independent determination of creatine and creatinine, offering an advantage over conventional differential methods.
Q12: What is the role of ion-exchange thin-layer chromatography in analyzing guanidino compounds?
A13: Ion-exchange thin-layer chromatography, particularly using cation-exchange resins and a 0.12 M sodium citrate buffer (pH 5.2), effectively separates various guanidino compounds, including glycocyamidine. [] This technique is particularly useful for analyzing complex mixtures containing multiple guanidino compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-3-iodo-6-methoxybenzamide](/img/structure/B1203923.png)
![2-Amino-N-{5-[6-(dimethylamino)-9H-purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl}-3-(4-methoxyphenyl)propanamide](/img/structure/B1203924.png)








